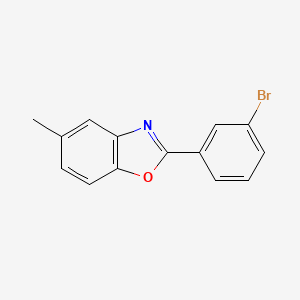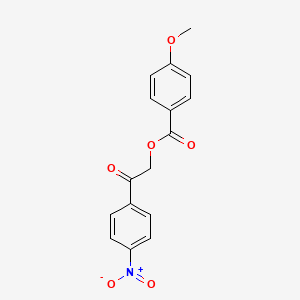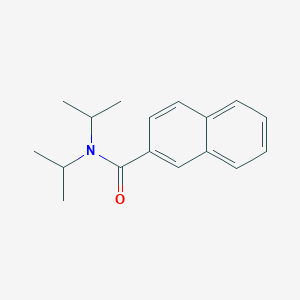
2-(3-chlorophenyl)indolizine
Overview
Description
2-(3-chlorophenyl)indolizine, also known as CPI, is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has a unique structure that makes it a potential candidate for drug development.
Scientific Research Applications
Synthesis and Biological Activities
- Anticonvulsant and Anti-Inflammatory Activities: Indolizine derivatives have been synthesized with benzofuran-based heterocycles, demonstrating anticonvulsant and anti-inflammatory properties (Dawood et al., 2006).
Potential Therapeutic Applications
- Application to Tropical Diseases: Novel synthesis of isoxazoline indolizine amides has shown potential applications for tropical diseases (Zhang et al., 2014).
- Anticancer Agents: Indolizine-chalcone hybrids were identified as potential anticancer agents, particularly effective against lymphoma cells (Park et al., 2018).
Chemical Synthesis and Characterization
- Synthesis from Halogenated Hydrocarbons: A method for synthesizing 3-aryl and 3-alkyl indolizines from primary halogenated hydrocarbons has been developed (Liu et al., 2017).
- Palladium-Catalyzed Arylation: A desulfitative palladium-catalyzed approach for the C-3 arylation of indolizine derivatives has been presented (Zhang et al., 2015).
Optical and Photophysical Properties
- Fluorescence-Based Applications: Indolizine derivatives have been identified for their unique optical properties, suggesting potential as fluorescent probes in biomedical applications (Park et al., 2015).
Miscellaneous Applications
- Tubulin Polymerization Inhibitor: Indolizine derivatives have been found to inhibit tubulin polymerization, indicating their potential as microtubule-targeting anticancer agents (Aksenov et al., 2021).
- Photouncaging of Functional Molecules: Indolizine compounds have been used for the rapid uncaging of alcohols and carboxylic acids by red light-induced photooxidation, demonstrating utility in releasing functional molecules (Watanabe et al., 2020).
Inhibition and Mechanistic Studies
- Inhibitory Activities: Various indolizine derivatives have been reviewed for their inhibitory activities across a range of applications, including anticancer and antimicrobial activities (Dawood & Abbas, 2020).
properties
IUPAC Name |
2-(3-chlorophenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNANQEZWXSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5691524 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)